molecular formula C28H22O2 B13146602 1,8-Dimethoxy-9,10-diphenylanthracene CAS No. 80034-49-7

1,8-Dimethoxy-9,10-diphenylanthracene

Cat. No.: B13146602
CAS No.: 80034-49-7
M. Wt: 390.5 g/mol
InChI Key: XPYFGBJIJSCWOH-UHFFFAOYSA-N
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Description

1,8-Dimethoxy-9,10-diphenylanthracene is an organic compound that belongs to the anthracene family. Anthracene derivatives are known for their photophysical properties, making them valuable in various applications such as organic light-emitting diodes (OLEDs) and photon upconversion systems. This compound, with its unique substitution pattern, exhibits distinct optical and electronic properties that are of interest in both academic research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,8-Dimethoxy-9,10-diphenylanthracene can be synthesized through a multi-step process involving the functionalization of anthracene. One common method involves the bromination of anthracene followed by a Suzuki coupling reaction with phenylboronic acid. The reaction is typically catalyzed by tetrakis(triphenylphosphine)palladium(0) and carried out in an inert atmosphere . The crude product is then purified using column chromatography to yield the desired compound .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reactors, and employing continuous flow techniques to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

1,8-Dimethoxy-9,10-diphenylanthracene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones.

    Reduction: Reduction reactions can convert it to dihydro derivatives.

    Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the anthracene core.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields anthraquinones, while reduction can produce dihydroanthracenes.

Scientific Research Applications

1,8-Dimethoxy-9,10-diphenylanthracene has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,8-Dimethoxy-9,10-diphenylanthracene primarily involves its photophysical properties. The compound can absorb light and transfer energy through triplet-triplet annihilation, a process that is crucial for photon upconversion . This mechanism involves the transfer of triplet excitons between molecules, leading to the emission of higher-energy photons.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,8-Dimethoxy-9,10-diphenylanthracene stands out due to its specific substitution pattern, which imparts unique electronic and optical properties. This makes it particularly valuable in applications requiring precise control over photophysical behavior, such as in advanced optoelectronic devices and photon upconversion systems .

Properties

CAS No.

80034-49-7

Molecular Formula

C28H22O2

Molecular Weight

390.5 g/mol

IUPAC Name

1,8-dimethoxy-9,10-diphenylanthracene

InChI

InChI=1S/C28H22O2/c1-29-23-17-9-15-21-25(19-11-5-3-6-12-19)22-16-10-18-24(30-2)28(22)26(27(21)23)20-13-7-4-8-14-20/h3-18H,1-2H3

InChI Key

XPYFGBJIJSCWOH-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC2=C1C(=C3C(=C2C4=CC=CC=C4)C=CC=C3OC)C5=CC=CC=C5

Origin of Product

United States

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